molecular formula C18H23FN2O3 B3059894 tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1 CAS No. 1393330-69-2

tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1

Cat. No.: B3059894
CAS No.: 1393330-69-2
M. Wt: 334.4
InChI Key: CXKZKUZQUQOZHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of this compound is C18H24O3N2 . The InChI (International Chemical Identifier) key, which provides a unique text string representing the compound’s 2D molecular structure, is IMTSIRGIMYGZCV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Antitubercular Activity

The compound tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1 is a part of a class of compounds that have been explored for their antitubercular activity. Specifically, fluoroquinolones with a general structure that includes tert-butyl and fluoroquinolone elements were synthesized and evaluated against M. tuberculosis H37Rv. Although these compounds were found to be less potent than sparfloxacin, one of the synthesized compounds showed more potency than ciprofloxacin, highlighting the potential of fluoroquinolones in tuberculosis treatment (Shindikar & Viswanathan, 2007).

Novel Hybrid Spiroheterocycles Synthesis

Another application involves the synthesis of novel hybrid spiroheterocycles via multi-component, 1,3-dipolar cycloaddition reactions, utilizing ionic liquids for the chemo-, regio-, and stereoselective synthesis. This method demonstrates the versatility of incorporating spiro[piperidine-4,3'-quinoline] frameworks into complex molecules, offering a pathway for developing potentially bioactive compounds with excellent yields (Rajesh, Bala, & Perumal, 2012).

Fluorinated Quinoline Derivatives

Fluorine-containing substituted spiro[piperidine-4,4'-pyrano[3,2-c]quinolines] were synthesized through a rapid one-pot multi-component reaction, highlighting the method's efficiency with excellent yields and short reaction times. This synthesis route opens up new possibilities for producing fluorinated quinoline derivatives, which are significant for biological screening tests due to their potential pharmacological activities (Dandia, Gautam, & Jain, 2007).

Influenza Virus Inhibition

Piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus. Structural modifications of these compounds have led to the discovery of highly effective antiviral agents. Among them, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate exhibited remarkable inhibitory activity against various influenza virus strains, demonstrating the therapeutic potential of spiro[piperidine-4,3'-quinoline] derivatives in antiviral drug development (Wang et al., 2014).

Safety and Hazards

The compound is classified with the hazard statements H315, H317, H319, and H410, indicating that it can cause skin irritation, skin sensitization, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

tert-butyl 7-fluoro-2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)11-12-4-5-13(19)10-14(12)20-15(18)22/h4-5,10H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKZKUZQUQOZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107412
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-69-2
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
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tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1
Reactant of Route 6
tert-Butyl 7'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1

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